Product packaging for 1-NAPHTHYL-3-METHYL-1-BUTYN-3-OL(Cat. No.:CAS No. 40888-18-4)

1-NAPHTHYL-3-METHYL-1-BUTYN-3-OL

Cat. No.: B6355905
CAS No.: 40888-18-4
M. Wt: 210.27 g/mol
InChI Key: AMYGGBXEZDIXRT-UHFFFAOYSA-N
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Description

Overview of Alkyne Chemistry and Alkynol Architectures in Organic Synthesis

Alkynes are unsaturated hydrocarbons containing at least one carbon-carbon triple bond (C≡C). chemicalbook.comnoaa.gov This triple bond, composed of one strong sigma (σ) bond and two weaker pi (π) bonds, is a region of high electron density, making alkynes highly reactive and versatile building blocks in organic synthesis. itrcweb.orgnih.gov They readily undergo a variety of transformations, including addition reactions (hydrogenation, halogenation, hydration), cycloadditions, and metal-catalyzed coupling reactions. chemicalbook.comitrcweb.org

Alkynes are categorized as either terminal or internal. Terminal alkynes possess at least one hydrogen atom attached to a triply bonded carbon (R-C≡C-H), rendering them mildly acidic. chemicalbook.com This acidity allows for the formation of metal acetylides, which are powerful nucleophiles used to create new carbon-carbon bonds. chemicalbook.com

A particularly important class of molecules derived from alkynes are the alkynols, or acetylenic carbinols. These compounds contain both an alkyne and a hydroxyl (-OH) group. nih.gov Their synthesis is often achieved through the alkynylation of carbonyl compounds, a classic example being the Favorskii reaction, where a metal acetylide reacts with a ketone or aldehyde. chemicalbook.comnist.gov The resulting alkynol architecture is a valuable synthon—a synthetic intermediate—for creating more complex molecules, including pharmaceuticals and natural products. itrcweb.orgnist.gov The interplay between the alkyne and alcohol functionalities allows for a diverse range of subsequent chemical modifications.

Historical Context of Naphthyl-Substituted Organic Compounds

The story of naphthyl-substituted compounds begins with the discovery of naphthalene (B1677914) (C₁₀H₈) itself. First isolated from coal tar in the early 19th century by John Kidd and further characterized by Michael Faraday, its structure as two fused benzene (B151609) rings was proposed by Emil Erlenmeyer in 1866. Naphthalene is the simplest polycyclic aromatic hydrocarbon and the most abundant single component of coal tar.

The derivatives of naphthalene, particularly the naphthols (1-naphthol and 2-naphthol), which are hydroxylated naphthalenes, quickly became important in the chemical industry. They serve as precursors for a wide array of dyes, pigments, and, more recently, pharmaceuticals and insecticides. The introduction of a naphthyl group into a molecule can significantly influence its physical and chemical properties, including its aromaticity, steric bulk, and electronic characteristics. Research into naphthyl-substituted compounds has led to the development of molecules with applications ranging from materials science to medicinal chemistry. chemicalbook.comnist.gov

Positioning of 1-Naphthyl-3-methyl-1-butyn-3-ol within Advanced Chemical Research

This compound, with the CAS number 40888-18-4, is a tertiary acetylenic carbinol. chemicalbook.com Its structure arises from the conceptual reaction between the acetylide of 1-ethynylnaphthalene (B95080) and acetone (B3395972), a classic example of the Favorskii reaction. chemicalbook.com This places the compound at the intersection of alkyne chemistry and the study of sterically hindered, polycyclic aromatic systems.

While specific, in-depth research focused solely on this compound is not widely available in publicly accessible literature, its significance can be inferred from studies on related compounds. Naphthyl-substituted acetylenes and alkynols are investigated for their potential biological activities and as intermediates in the synthesis of more complex molecular architectures. itrcweb.org The rigid, linear nature of the alkyne unit combined with the planar, electron-rich naphthyl group creates a defined three-dimensional structure that can be explored for its interactions with biological targets or its utility in materials science.

Scope and Objectives of Academic Inquiry into the Compound

The academic inquiry into a compound like this compound would likely encompass several key areas. A primary objective would be the optimization of its synthesis, exploring different catalysts and reaction conditions for the Favorskii reaction to maximize yield and purity.

Following a successful synthesis, a thorough characterization using modern analytical techniques would be essential. This would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise connectivity and chemical environment of all proton (¹H) and carbon (¹³C) atoms in the molecule.

Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the key functional groups, namely the O-H stretch of the alcohol, the C≡C stretch of the alkyne, and the aromatic C-H and C=C vibrations of the naphthyl ring.

Mass Spectrometry (MS): To determine the exact molecular weight and to study the fragmentation pattern, which can provide further structural confirmation.

Melting Point and Boiling Point Determination: To ascertain the purity and key physical properties of the compound.

Once fully characterized, the research scope would likely broaden to investigate the reactivity of this compound. This could include its oxidation to the corresponding acetylenic ketone, its reduction to the corresponding alkene or alkane, or its use in coupling reactions to build larger, more complex molecules. Furthermore, given the prevalence of naphthyl-containing compounds in medicinal chemistry, it is plausible that this compound or its derivatives could be screened for various biological activities.

Due to the absence of specific published research data for this compound, a detailed data table cannot be presented.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O B6355905 1-NAPHTHYL-3-METHYL-1-BUTYN-3-OL CAS No. 40888-18-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-naphthalen-1-ylbut-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c1-15(2,16)11-10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMYGGBXEZDIXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654047
Record name 2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40888-18-4
Record name 2-Methyl-4-(naphthalen-1-yl)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature and Advanced Structural Considerations of 1 Naphthyl 3 Methyl 1 Butyn 3 Ol

Systematic IUPAC Nomenclature and Alternative Designations

The chemical compound is a tertiary propargylic alcohol featuring a naphthalene (B1677914) ring system. The systematic name as determined by the International Union of Pure and Applied Chemistry (IUPAC) is 4-(naphthalen-1-yl)-2-methylbut-3-yn-2-ol . This name is derived by identifying the longest carbon chain containing the principal functional group, the hydroxyl (-OH) group. The chain is a four-carbon butyne, numbered to assign the lowest possible locant (position number) to the hydroxyl group, which is at C2. Consequently, this also defines a methyl group at C2, a carbon-carbon triple bond beginning at C3, and a 1-naphthyl substituent at C4.

The name provided in the subject, "1-Naphthyl-3-methyl-1-butyn-3-ol," is often used as a synonym or common name in chemical catalogs. While it describes the same constitutional isomer, its numbering scheme—prioritizing the alkyne group—is inconsistent with modern IUPAC conventions for multifunctional compounds where the alcohol group takes precedence. Other designations include those based on acetylene (B1199291), such as dimethyl(naphthalen-1-ylethynyl)carbinol.

Table 1: Nomenclature and Chemical Identifiers for 4-(naphthalen-1-yl)-2-methylbut-3-yn-2-ol

Identifier Type Value
Preferred IUPAC Name 4-(naphthalen-1-yl)-2-methylbut-3-yn-2-ol
Common Synonym This compound
CAS Number 40888-18-4 acs.org
Molecular Formula C₁₅H₁₄O
Molecular Weight 210.27 g/mol

| Chemical Structure | CH₃-C(OH)(CH₃)-C≡C-(C₁₀H₇) |

Stereochemical Aspects and Chiral Properties of the Tertiary Alcohol Center

A key structural feature of an alcohol is the potential for chirality at the carbon atom bearing the hydroxyl group (the carbinol carbon). A carbon center is defined as chiral if it is attached to four different substituent groups, resulting in non-superimposable mirror images known as enantiomers.

In the case of 4-(naphthalen-1-yl)-2-methylbut-3-yn-2-ol, the tertiary alcohol center is located at the C2 position. This carbon atom is bonded to the following four groups:

A hydroxyl group (–OH)

A methyl group (–CH₃) from the butanol backbone

A second methyl group (–CH₃) as a substituent at the C2 position

A naphthalen-1-ylethynyl group (–C≡C–C₁₀H₇)

Because two of the four substituents attached to the C2 carbinol carbon are identical (two methyl groups), this center is achiral . Therefore, the molecule does not possess a stereocenter at the tertiary alcohol and cannot be resolved into enantiomers. While many tertiary propargylic alcohols can be chiral, the specific substitution pattern in this compound precludes such stereoisomerism. rsc.orgmdpi.com

Electronic and Steric Influences of the Naphthyl and Methyl Substituents on Reactivity

The reactivity of 4-(naphthalen-1-yl)-2-methylbut-3-yn-2-ol is significantly modulated by the electronic and steric properties of its naphthyl and methyl substituents.

Table 2: Summary of Substituent Effects on Reactivity

Substituent Position Electronic Effect Steric Effect
1-Naphthyl C4 -I (Inductive Withdrawal), +M (Resonance Donation) High

| Methyl (x2) | C2 | +I (Inductive Donation) | Moderate |

Electronic Influences:

1-Naphthyl Group: The naphthyl group exerts a dual electronic influence. It is electron-withdrawing through the inductive effect (-I) due to the higher s-character of its sp²-hybridized carbon atoms compared to the sp³-hybridized carbons of an alkyl chain. quora.com Conversely, its extensive π-system can donate electron density through resonance (+M effect), which can stabilize adjacent positive charges. The π-system of the naphthyl ring is in direct conjugation with the alkyne triple bond, creating an extended electronic system. This conjugation influences the electron density across the molecule and affects the reactivity of both the alkyne and the distant alcohol group. oup.com Compared to a phenyl group, the 1-naphthyl group is a more extensive aromatic system, leading to more significant resonance and dispersion effects. canterbury.ac.nz

Methyl Groups: The two methyl groups at the C2 position are electron-donating via the inductive effect (+I). This effect increases the electron density on the tertiary carbinol carbon (C2) and the attached oxygen atom. This increased electron density enhances the nucleophilicity of the alcohol but would destabilize a potential alkoxide conjugate base, making the alcohol slightly less acidic than a primary or secondary counterpart. khanacademy.org

Steric Influences:

1-Naphthyl Group: The 1-naphthyl group is exceptionally bulky. Its size creates significant steric hindrance around the alkyne functional group. stackexchange.comacs.org This steric crowding can impede the approach of reagents, potentially slowing down or preventing reactions at the triple bond. The interaction between the C8 hydrogen of the naphthalene ring (the "peri" hydrogen) and the substituent at the C1 position is a well-known source of steric strain in 1-substituted naphthalenes. canterbury.ac.nzquora.com In this molecule, this translates to hindrance around the axis of the C(naphthyl)–C(alkyne) bond.

Methyl Groups: The two methyl groups, along with the hydroxyl group, create a sterically congested tertiary center. This bulkiness shields the alcohol group and the adjacent triple bond, influencing which reactions can occur. For instance, reactions requiring nucleophilic attack at the tertiary carbon are generally disfavored due to steric hindrance. numberanalytics.com

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and macroscopic properties of 4-(naphthalen-1-yl)-2-methylbut-3-yn-2-ol are governed by its conformational flexibility and the nature of its intermolecular forces.

Rotation around the C2–C3 bond is relatively free, allowing the bulky tert-butyl-like group and the naphthyl group to adopt a staggered conformation that minimizes van der Waals strain.

Rotation around the C4–C(naphthyl) bond is more restricted. The conformation is a compromise between maximizing conjugation (which would favor a planar arrangement) and minimizing the significant steric repulsion between the alkyne moiety and the hydrogen atom at the C8 position of the naphthalene ring. imperial.ac.uk This often results in a non-planar, twisted conformation for the molecule in its lowest energy state.

Intermolecular Interactions:

Hydrogen Bonding: The most potent intermolecular force available to the molecule is hydrogen bonding. The hydroxyl group (–OH) can act as both a hydrogen bond donor (with its acidic proton) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). ck12.org This leads to the formation of strong intermolecular networks in the condensed phase, significantly influencing properties like boiling point and solubility.

π–π Stacking: The large, electron-rich surface of the naphthalene ring allows for significant π–π stacking interactions between molecules. nih.govacs.org In the solid state, molecules are likely to arrange themselves to maximize these stabilizing face-to-face or parallel-displaced interactions between the aromatic rings of neighboring molecules. benthamopenarchives.com

Intramolecular Interactions: There is a possibility of weak intramolecular hydrogen bonding between the hydroxyl proton and the π-electrons of the alkyne (an OH···π interaction). Such interactions have been observed in other alkynol systems and can influence the preferred conformation of the molecule. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 Naphthyl 3 Methyl 1 Butyn 3 Ol

Alkynol Deprotonation and Formation of Dilithio Derivatives

The presence of two acidic protons—the hydroxyl proton and the acetylenic proton—in 1-Naphthyl-3-methyl-1-butyn-3-ol allows for the formation of dianionic species, specifically dilithio derivatives. This is typically achieved through reaction with strong bases, such as organolithium reagents or alkali metal naphthalenides.

Reaction with Alkali Metal Naphthalenides (e.g., Lithium Naphthalene)

The reaction of acetylenic carbinols with lithium naphthalenide is a known method for generating the corresponding dilithio compounds. In a manner analogous to other tertiary acetylenic alcohols, this compound is expected to react with lithium naphthalenide in a suitable solvent like tetrahydrofuran (B95107) (THF). This reaction proceeds via a two-step deprotonation. The first equivalent of the base abstracts the more acidic hydroxyl proton, forming a lithium alkoxide. The second equivalent then removes the acetylenic proton to yield the dilithio derivative. The formation of this dianion is a critical step, as it activates the molecule for subsequent functionalization at two distinct positions.

Studies on Reaction Stoichiometry and Protonation Dynamics

The stoichiometry of the deprotonation reaction is crucial for the successful formation of the dilithio derivative. Theoretically, two equivalents of a strong base are required to deprotonate one equivalent of the alkynol completely. The use of a stoichiometric amount of lithium naphthalenide ensures the generation of the dianion, which is a powerful nucleophile.

The protonation dynamics upon quenching the reaction are also a key consideration. The addition of a proton source, such as water or an ammonium (B1175870) chloride solution, will protonate both the alkoxide and the acetylide. The sequence of protonation can be influenced by the reaction conditions and the nature of the quenching agent. In general, the alkoxide is more basic and is expected to be protonated more readily than the acetylide. Careful control of the protonation step is essential, especially if selective functionalization is desired.

Reactions of Activated Acetylenic Intermediates

The dilithio derivative of this compound serves as a potent bis-nucleophile, enabling a variety of subsequent reactions to form more complex molecules. These reactions include alkylation, arylation, and addition to carbonyl compounds, as well as intramolecular cyclizations.

Alkylation and Arylation Reactions

The dianion of this compound can undergo alkylation and arylation reactions upon treatment with suitable electrophiles. The acetylide anion, being a soft nucleophile, readily attacks alkyl halides or other electrophilic carbon sources. This reaction results in the formation of a new carbon-carbon bond at the terminal position of the alkyne, effectively extending the carbon chain.

While specific studies on the alkylation of the this compound dianion are not prevalent in the reviewed literature, research on the analogous 3-methyl-3-buten-1-ol (B123568) dianion provides valuable insights. In these studies, metalation with n-butyllithium in the presence of TMEDA, followed by treatment with alkyl halides, serves as a general route to 3-methylene-1-alkanols. organic-chemistry.org This suggests that the dianion of this compound would similarly react with alkylating agents. Arylation could potentially be achieved using aryl halides, typically in the presence of a transition metal catalyst to facilitate cross-coupling.

Table 1: Representative Alkylation Reactions of a Related Alkynol Dianion

Alkylating AgentProduct Structure (Illustrative)Yield (%)
1-Bromobutane75
1-Iodopentane80
Benzyl Bromide70

Note: Data is illustrative and based on reactions of similar alkynol dianions. Specific yields for this compound may vary.

Addition to Carbonyl Compounds for Acetylenic Diol Formation

A significant application of the dilithio derivative of this compound is its reaction with carbonyl compounds, such as aldehydes and ketones, to form acetylenic diols. The acetylide anion attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond and a new alkoxide center. Subsequent workup with a proton source yields the corresponding acetylenic diol. This methodology provides a convenient one-step procedure for the synthesis of complex diols.

Table 2: Formation of Acetylenic Diols from a Related Dilithio-alkynol

KetoneAcetylenic Diol Product (Illustrative)Yield (%)
Acetone (B3395972)65
Cyclohexanone72
Acetophenone68

Note: Data is illustrative and based on reactions of similar dilithio-alkynols with various ketones. Specific yields for this compound may vary.

Cyclization and Rearrangement Pathways

The presence of the naphthyl group and the reactive alkyne moiety in this compound and its derivatives opens up possibilities for intramolecular cyclization and rearrangement reactions. Arene-containing propargylic alcohols can undergo electrophilic cyclization to produce substituted naphthalenes and other fused aromatic systems. nih.gov For instance, treatment with reagents like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) can induce a 6-endo-dig cyclization, where the electron-rich naphthyl ring acts as the nucleophile, attacking the activated alkyne. nih.gov This process can lead to the formation of functionalized phenanthrene (B1679779) or other polycyclic aromatic structures.

Furthermore, under certain conditions, rearrangement of the propargylic alcohol itself can occur. For example, steric strain in highly substituted naphthalene (B1677914) derivatives can lead to unexpected rearrangements that disrupt the aromaticity of the naphthalene core. libretexts.org While specific studies on the rearrangement of this compound are limited, the potential for such transformations exists, driven by the formation of more stable carbocationic intermediates or through concerted pericyclic processes.

Electrophilic and Nucleophilic Reactions at the Triple Bond

The carbon-carbon triple bond in alkynes is a region of high electron density, making it susceptible to attack by electrophiles. In principle, this compound should undergo a variety of electrophilic addition reactions, such as halogenation, hydrohalogenation, and hydration. The electron-donating nature of the naphthyl group and the hydroxyl group could influence the electron density of the alkyne, potentially modulating its reactivity compared to simpler alkynes. However, no specific studies documenting these reactions for this particular compound have been found.

Similarly, the triple bond can be attacked by nucleophiles, particularly under basic conditions or with the aid of a metal catalyst. Reactions such as the addition of organometallic reagents or the conjugate addition to an activated derivative are theoretically possible. The steric hindrance imposed by the bulky naphthyl group and the adjacent tertiary alcohol could play a significant role in the feasibility and outcome of such reactions. Unfortunately, the scientific literature does not provide any experimental data on the nucleophilic additions to this compound.

Regioselectivity and Stereoselectivity in Transformations

For unsymmetrical alkynes like this compound, the addition of reagents across the triple bond raises questions of regioselectivity—that is, which of the two alkyne carbons the electrophile and nucleophile will bond to. The electronic effects of the naphthyl group (an aryl group) and the carbon bearing the tertiary alcohol would be expected to direct the incoming reagents in a predictable manner, likely following Markovnikov or anti-Markovnikov addition rules depending on the reaction conditions.

Furthermore, the addition to the triple bond can result in the formation of stereoisomers (E/Z isomers) in the resulting alkene. The stereochemical outcome of such reactions is often influenced by the reaction mechanism and the steric environment around the triple bond. The large naphthyl group would likely exert a significant steric influence, potentially favoring the formation of one stereoisomer over the other. Without experimental data, any discussion on the regioselectivity and stereoselectivity of reactions involving this compound would be purely speculative.

Catalytic Conversions and Reaction Optimization Studies

Catalysis is a cornerstone of modern organic synthesis, and the transformation of alkynes is often facilitated by transition metal catalysts. Catalytic hydrogenation of the triple bond to an alkene or alkane, hydrometalation reactions, and various coupling reactions are all within the realm of possibility for this compound. The optimization of such reactions would involve screening different catalysts, solvents, temperatures, and other reaction parameters to achieve high yield and selectivity.

However, a comprehensive search of the scientific literature has not yielded any studies on the catalytic conversion of this compound. There are no published reports on its catalytic hydrogenation, cross-coupling reactions, or any other catalyzed transformations. Consequently, there is no data available to construct tables of reaction conditions or to discuss the optimization of any synthetic procedures involving this compound.

Derivatization Strategies and Analogue Synthesis Inspired by 1 Naphthyl 3 Methyl 1 Butyn 3 Ol

Modifications at the Hydroxyl Group

The tertiary propargylic alcohol moiety is a key functional group that can be manipulated through several reaction pathways.

Esterification and Etherification Studies

Esterification: The direct esterification of tertiary alcohols, such as the hydroxyl group in 1-Naphthyl-3-methyl-1-butyn-3-ol, using carboxylic acids under standard Fischer esterification conditions (acid catalysis) is often challenging. chemguide.co.uk These conditions typically lead to extensive dehydration of the tertiary alcohol to form the corresponding alkene due to the stability of the intermediate tertiary carbocation. google.comstackexchange.com

To circumvent this, alternative methods are employed. Reaction with more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., pyridine) can yield the desired ester. The base neutralizes the HCl or carboxylic acid byproduct, preventing acid-catalyzed elimination. Another effective method for esterifying tertiary alcohols involves the use of a sulfonic acid cation exchange resin in a non-aqueous system, which can promote esterification while minimizing the competing dehydration reaction. google.com

A potential esterification reaction is outlined below:

Reaction of this compound with an acyl chloride (RCOCl) in the presence of pyridine (B92270) would yield the corresponding ester.

Etherification: The synthesis of tertiary propargylic ethers from this compound can be achieved through several catalytic methods. Direct etherification via an SN1 mechanism is possible but can be complicated by elimination side reactions. More controlled and efficient methods often rely on transition metal catalysis. Iron(III)-catalyzed substitution of the hydroxyl group with another alcohol can form unsymmetrical ethers. acs.org For instance, reacting this compound with a primary alcohol in the presence of an iron(III) catalyst like Fe(OTf)₃ could yield the corresponding ether. acs.orgorganic-chemistry.org

Furthermore, cationic ruthenium allenylidene complexes have been shown to catalyze the etherification of secondary and tertiary propargylic alcohols with primary and secondary alcohols as nucleophiles. umsl.edu This reaction proceeds via a formal nucleophilic substitution, providing the propargylic ether products. Lewis acids such as scandium(III) or lanthanum(III) triflates have also been utilized to catalyze the direct etherification of propargylic alcohols. nih.gov

Oxidation and Reduction Pathways

Oxidation: The tertiary hydroxyl group of this compound is resistant to direct oxidation under standard conditions (e.g., using acidified potassium dichromate) because it lacks a hydrogen atom on the carbinol carbon. libretexts.orgchemguide.co.uk Attempted oxidation with strong oxidizing agents under harsh conditions would likely lead to the cleavage of carbon-carbon bonds.

However, the molecule as a whole can undergo oxidation. The alkyne moiety can be oxidized, sometimes leading to complex rearrangements. For example, oxidation of tertiary propargylic alcohols with peroxy acids like m-CPBA can result in an oxidative rearrangement to form tetrasubstituted alkenes bearing a carboxylic acid substituent. thieme-connect.com This transformation is proposed to proceed through the epoxidation of the alkyne. thieme-connect.com While the tertiary alcohol itself is not directly oxidized in the traditional sense, it participates by directing the epoxidation. thieme-connect.com

Reduction: The reduction of this compound primarily targets the alkyne functionality. The triple bond can be selectively reduced to either a cis-alkene, a trans-alkene, or an alkane depending on the reagents used.

Reduction to Alkanes: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas will typically reduce the alkyne completely to the corresponding alkane, yielding 1-Naphthyl-3-methyl-1-butan-3-ol.

Reduction to cis-Alkenes: The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) will selectively reduce the alkyne to a cis-alkene, producing (Z)-1-Naphthyl-3-methyl-1-buten-3-ol.

Reduction to trans-Alkenes: Dissolving metal reduction, such as with sodium in liquid ammonia, will result in the formation of the trans-alkene, (E)-1-Naphthyl-3-methyl-1-buten-3-ol. organic-chemistry.org

Additionally, a ruthenium-catalyzed propargylic reduction using a Hantzsch ester as a hydride source can reduce tertiary propargylic alcohols to the corresponding 1-alkynes, effectively removing the hydroxyl group. acs.org

Functionalization of the Alkyne Moiety

The terminal alkyne is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation.

Hydrosilylation Reactions and Related Silicon-Containing Derivatives

Hydrosilylation of the terminal alkyne in this compound offers a direct route to vinylsilanes, which are valuable synthetic intermediates. This reaction involves the addition of a silicon-hydride bond across the carbon-carbon triple bond. Platinum complexes are commonly used catalysts for this transformation. rsc.orgnih.gov For propargylic alcohols, the use of a PtCl₂/XPhos catalyst system has been shown to be effective, yielding E-vinyl silanes with high regioselectivity, where the silyl (B83357) group adds to the β-position relative to the alcohol. rsc.orgrsc.org

The general reaction would proceed as follows:

Reaction of this compound with a hydrosilane (e.g., triethylsilane) in the presence of a platinum catalyst would yield the corresponding (E)-β-vinylsilane derivative.

These silicon-containing derivatives can then be used in further cross-coupling reactions, such as the Hiyama coupling, to introduce additional complexity. nih.gov

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Heck)

Sonogashira Coupling: The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govnih.gov This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt in the presence of an amine base. mdpi.com For this compound, the terminal alkyne can be coupled with various aryl or vinyl halides to generate a wide array of disubstituted alkyne derivatives.

A representative Sonogashira coupling is shown below:

Coupling of this compound with an aryl iodide (Ar-I) using a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and an amine base (e.g., triethylamine) would produce a 1-(diarylacetylenyl)-3-methyl-1-butyn-3-ol derivative.

This reaction is highly tolerant of various functional groups and has been successfully applied to propargylic alcohols. nih.govbeilstein-journals.org A deacetonative version of the Sonogashira coupling has also been developed for aryl propargyl alcohols, reacting them with aryl chlorides. acs.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. While not a direct reaction of the alkyne moiety in its initial state, derivatives of this compound could be utilized in Heck reactions. For instance, if the alkyne is first reduced to the corresponding alkene ((Z)- or (E)-1-Naphthyl-3-methyl-1-buten-3-ol), this alkene could then be coupled with an aryl halide in a Heck reaction to form a more complex, substituted alkene.

Transformations of the Naphthyl Ring System

The naphthalene (B1677914) ring is an aromatic system that can undergo electrophilic aromatic substitution (EAS) reactions. In a substituted naphthalene, the position of further substitution is directed by the existing group. The alkynyl substituent at the 1-position is an electron-withdrawing group, which deactivates the naphthalene ring towards electrophilic attack. However, it is expected to direct incoming electrophiles to the ortho and para positions of the same ring (positions 2, 4, and 5) and to the other ring (positions 5 and 8 are analogous to the para and ortho positions, respectively).

Due to steric hindrance from the bulky substituent at position 1, substitution at position 8 would be disfavored. Therefore, electrophilic attack is most likely to occur at positions 4 and 5.

Key electrophilic aromatic substitution reactions that could be performed on the naphthyl ring include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group, likely at the 4- or 5-position.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) can be achieved using the halogen in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. The position of sulfonation on naphthalene can be temperature-dependent. wordpress.com

Friedel-Crafts Acylation: This reaction, using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃, introduces an acyl group (-COR) onto the ring. organic-chemistry.orgmasterorganicchemistry.com In naphthalene systems, the solvent can influence the regioselectivity of the acylation. libretexts.org

The regiochemical outcome of these reactions would need to be determined experimentally, as the directing effects of the substituent and the inherent reactivity of the naphthalene core (the α-position is more reactive than the β-position) would be competing factors. libretexts.orgbrainly.in

Synthesis of Polymeric and Oligomeric Structures Incorporating the Naphthyl-Butynol Scaffold

The synthesis of polymers and oligomers from the this compound scaffold can be envisioned through several contemporary polymerization techniques. The choice of method would be highly dependent on the desired polymer architecture—linear, cross-linked, or cyclic—and the need to preserve or modify the pendant hydroxyl group. Key potential strategies include transition metal-catalyzed vinyl polymerization, alkyne metathesis, and cyclopolymerization.

One of the most promising avenues for the polymerization of substituted acetylenes involves the use of rhodium catalysts. tcu.ac.jpacs.orgrsc.org Complexes such as rhodium(I) norbornadiene chloride dimer, [Rh(nbd)Cl]₂, have demonstrated high efficacy in the polymerization of various monosubstituted and disubstituted acetylenes, including phenylacetylene. tcu.ac.jpnii.ac.jp The proposed mechanism typically involves a coordination-insertion pathway. For a monomer like this compound, the bulky naphthyl group and the tertiary alcohol would present significant steric hindrance, which could influence the polymerization rate and the molecular weight of the resulting polymer. The hydroxyl group might also coordinate to the metal center, potentially affecting catalyst activity. Protection of the hydroxyl group, for instance by converting it to a silyl ether, could be a necessary preliminary step to achieve controlled polymerization.

Alkyne metathesis offers another powerful synthetic tool for the creation of polymers from alkyne-containing monomers. acs.orguwindsor.cawikipedia.org Acyclic Diyne Metathesis (ADMET) polymerization of a di-functionalized monomer derived from this compound could yield linear polymers. This would, however, necessitate the synthesis of a symmetrical diyne incorporating the naphthyl-butynol moiety. Ring-closing alkyne metathesis (RCAM), on the other hand, could be employed to synthesize macrocyclic oligomers. wikipedia.org Catalysts for alkyne metathesis, often based on molybdenum or tungsten alkylidynes, can be sensitive to functional groups like alcohols, again suggesting that protection of the hydroxyl group would likely be required. acs.org

Furthermore, if a di-yne monomer containing the naphthyl-butynol scaffold were synthesized, cyclopolymerization could be a viable route to produce polymers with cyclic repeating units in the backbone. nih.govresearchgate.netnih.gov Grubbs-type ruthenium catalysts are well-known for their ability to catalyze the cyclopolymerization of α,ω-diynes, affording polymers with five- or six-membered rings. nih.gov The properties of the resulting polymer would be heavily influenced by the nature of the linker between the two alkyne functionalities.

Finally, the propargylic alcohol functionality itself opens up possibilities for polymerization. For instance, it could be esterified with a diacid chloride to form a polyester, or it could be used in polyaddition reactions. The alkyne group could also participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form polytriazoles if a suitable azide-functionalized comonomer is used. taylorandfrancis.com

Table 1: Potential Polymerization Strategies for this compound Derivatives

Polymerization StrategyCatalyst/InitiatorPotential MonomerExpected Polymer/Oligomer StructureKey Considerations
Vinyl Polymerization Rhodium complexes (e.g., [Rh(nbd)Cl]₂)This compound (or protected derivative)Linear polyacetylene with pendant naphthyl and hydroxyl groupsSteric hindrance from bulky substituents; potential need for hydroxyl group protection. tcu.ac.jpnii.ac.jp
Alkyne Metathesis (ADMET) Molybdenum or Tungsten alkylidynesDiyne derived from this compoundLinear polymer with internal double bonds and naphthyl-butynol side chainsRequires synthesis of a difunctional monomer; hydroxyl group may require protection. acs.orguwindsor.ca
Alkyne Metathesis (RCAM) Molybdenum or Tungsten alkylidynesDiyne derived from this compoundMacrocyclic oligomersControl of ring size can be challenging. wikipedia.org
Cyclopolymerization Grubbs-type Ruthenium catalystsDiyne containing the naphthyl-butynol scaffoldPolymer with cyclic repeating units in the backboneRequires synthesis of a suitable α,ω-diyne monomer. nih.govnih.gov
Polyaddition (Click Chemistry) Copper(I) catalystsAzide-functionalized comonomer and this compoundPolytriazole with pendant naphthyl and hydroxyl groupsHigh efficiency and functional group tolerance. taylorandfrancis.com

Computational and Theoretical Investigations into 1 Naphthyl 3 Methyl 1 Butyn 3 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of electron distribution and its influence on molecular properties.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. For 1-Naphthyl-3-methyl-1-butyn-3-ol, DFT studies would be instrumental in determining its ground state properties. These calculations can predict the molecule's three-dimensional geometry with high precision, including bond lengths, bond angles, and dihedral angles.

Furthermore, DFT allows for the calculation of various electronic properties. The distribution of electron density can be visualized to identify electron-rich and electron-poor regions, which is crucial for predicting sites of electrophilic or nucleophilic attack. Key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For instance, DFT calculations on naphthalene-based Schiff bases have been used to investigate their HOMO-LUMO energies and charge distributions, providing insights into their electronic properties. mdpi.comresearchgate.net

Illustrative DFT-Calculated Properties for this compound:

PropertyIllustrative ValueSignificance
Total Energy-n HartreesThermodynamic stability
HOMO Energy-6.5 eVEnergy of the highest energy electrons, indicates susceptibility to electrophilic attack
LUMO Energy-1.2 eVEnergy of the lowest energy unoccupied orbitals, indicates susceptibility to nucleophilic attack
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and kinetic stability
Dipole Moment2.1 DebyeMeasure of the molecule's overall polarity

Note: The values in this table are illustrative and not based on published experimental or computational data for this specific compound.

For even greater accuracy, particularly for energy calculations, ab initio methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data. These high-level calculations are particularly useful for smaller molecules or for refining the results obtained from DFT. For a molecule the size of this compound, such calculations would likely be used to validate the geometries and energies of key structures, such as reaction intermediates or transition states, that were initially identified using DFT. For example, high-level ab initio calculations have been used to study the reaction of propargyl alcohol with hydroxyl radicals to ensure the accuracy of the potential energy surface. nih.gov

Reaction Mechanism Prediction and Transition State Analysis

Understanding how a molecule reacts is fundamental to its application. Computational chemistry provides powerful tools to map out reaction pathways and identify the high-energy transition states that govern reaction rates. For this compound, theoretical studies could explore various potential reactions, such as its behavior under acidic or basic conditions, or its participation in cycloaddition reactions involving the alkyne functionality.

By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely mechanism. This involves locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state connects the reactants and products. Theoretical studies on the reactions of propargyl radicals with alcohols have successfully used these methods to delineate complex reaction pathways. tandfonline.com

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure and purity of a synthesized compound. For this compound, the following spectroscopic data could be computationally generated:

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule. This information is invaluable for assigning the peaks in an experimental IR spectrum to specific molecular motions, such as the characteristic C≡C and O-H stretching frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in a molecule. These predicted spectra can be a powerful tool for interpreting complex experimental NMR data and confirming the compound's structure.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. This can provide insight into the molecule's chromophores and its potential applications in materials science or as a fluorescent probe.

Theoretical studies on other naphthalene (B1677914) derivatives have successfully used these techniques to correlate calculated spectroscopic data with experimental findings. nih.govresearchgate.net

Illustrative Predicted Spectroscopic Data for this compound:

Spectroscopy TypePredicted FeatureCorresponding Functional Group
IR~3400 cm⁻¹ (broad)O-H stretch
IR~2230 cm⁻¹ (weak)C≡C stretch
¹³C NMR~85 ppm, ~95 ppmAlkyne carbons
¹³C NMR~70 ppmCarbon bearing the hydroxyl group
¹H NMR~2.5 ppm-OH proton
¹H NMR~1.6 ppmMethyl protons

Note: The values in this table are illustrative and not based on published experimental or computational data for this specific compound.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations typically model molecules in the gas phase, Molecular Dynamics (MD) simulations can provide insight into their behavior in a condensed phase, such as in a solvent. For this compound, MD simulations could be used to:

Explore Conformational Space: The molecule has several rotatable bonds, and MD simulations can explore the different accessible conformations and their relative stabilities.

Study Solvent Effects: The behavior of the molecule, particularly the accessibility of the hydroxyl and alkyne groups, can be significantly influenced by the surrounding solvent molecules. MD simulations can model these interactions and provide a more realistic picture of the molecule's behavior in solution. For instance, MD simulations have been used to study the formation of naphthalene particles in a supercritical solution and the influence of solvent on the properties of 1-naphthol (B170400) derivatives. acs.orgresearchgate.net

Structure-Activity Relationship (SAR) Modeling at a Theoretical Level

If this compound were being investigated for a particular application, such as a pharmaceutical or a material, theoretical Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies would be highly valuable. These studies aim to correlate a molecule's structural or electronic features with its biological activity or a specific property.

For example, by calculating a range of molecular descriptors (e.g., molecular weight, logP, polar surface area, HOMO/LUMO energies) for this compound and a series of related compounds, a mathematical model could be developed to predict their activity. This can guide the design of new, more potent analogues. QSAR studies have been successfully applied to various naphthalene derivatives to predict their biological activities. nih.govcivilica.com

Advanced Applications in Chemical Synthesis: 1 Naphthyl 3 Methyl 1 Butyn 3 Ol As a Synthon

Precursor in the Development of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

The rigid, planar structure of polycyclic aromatic hydrocarbons (PAHs) underpins their unique electronic and optical properties, making them central to materials science and electronics. The synthesis of functionalized PAHs often relies on the cyclization of precursors that already contain an aromatic core. 1-Naphthyl-3-methyl-1-butyn-3-ol is a prime candidate for such transformations.

Detailed research has demonstrated that arene-containing propargylic alcohols can undergo electrophile-mediated cyclization to produce more complex aromatic systems. nih.gov This strategy, typically a 6-endo-dig cyclization, provides a direct route to annulated rings. In the case of this compound, the naphthyl group serves as the arene component and the butynol (B8639501) chain provides the necessary atoms for building a new six-membered ring. Treatment with electrophilic halogenating agents such as iodine (I₂), iodine monochloride (ICl), or N-Bromosuccinimide (NBS) can induce cyclization to form substituted phenanthrene (B1679779) derivatives. nih.gov The reaction proceeds through the formation of a vinyl cation or related intermediate, which is then attacked by the electron-rich naphthyl ring to close the new aromatic ring.

Furthermore, rearrangements of aryl-substituted propargylic alcohols can lead to other valuable intermediates. For instance, halogenated rearrangements can produce β-haloenones, which retain the original aromatic ring structure. nih.gov These enones are versatile substrates for subsequent cross-coupling reactions, offering another pathway to elaborate PAH systems. The application of these established methods to this compound provides a strategic approach to novel, highly substituted phenanthrenes and other related PAHs.

Reaction Type Reagents Potential Product from this compound Reference
Electrophilic CyclizationI₂, ICl, NBS, PhSeBrSubstituted Phenanthrene nih.gov
Meyer-Schuster RearrangementAcid Catalystα,β-Unsaturated Ketone nih.gov
Halogenated RearrangementHFIP/H₂O, NBS/NCSβ-Haloenone derivative of Naphthalene (B1677914) nih.gov

Building Block for Ligands in Organometallic Chemistry

The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. While specific studies detailing the use of this compound as a ligand are not prominent in the literature, its molecular structure contains functional groups with clear potential for metal coordination.

The hydroxyl (-OH) group can act as a classic sigma-donor ligand, similar to water or simple alcohols. The lone pairs on the oxygen atom can coordinate to a metal center, forming a metal-oxygen bond. The terminal alkyne (C≡CH) group can also participate in coordination. The π-orbitals of the carbon-carbon triple bond can overlap with the d-orbitals of a transition metal, forming a π-complex. This type of interaction is common in organometallic chemistry and is a key feature of catalysts used in alkyne transformations. uhmreactiondynamics.org

The combination of both a hydroxyl and an alkyne group opens the possibility for this compound to act as a bidentate ligand, where both functional groups coordinate to the same metal center, forming a stable chelate ring. Alternatively, it could act as a bridging ligand, connecting two different metal centers. The bulky naphthyl group would exert significant steric influence around the metal center, which could be exploited to create specific catalytic pockets and influence the stereochemical outcome of a catalyzed reaction.

Intermediate in the Synthesis of Optically Active Compounds

Chirality is a fundamental property in pharmaceutical and biological chemistry, as the enantiomers of a molecule often exhibit different biological activities. This compound possesses a stereogenic center at the tertiary carbon (C-3) bearing the hydroxyl group, making it a chiral molecule. This feature makes it a valuable intermediate for the synthesis of enantiomerically pure compounds.

There are two primary strategies to leverage its chirality:

Resolution of the Racemate: The compound is typically synthesized as a racemic mixture (an equal mixture of both enantiomers). This mixture can be separated into its pure enantiomers through chiral resolution. This can be achieved by forming diastereomeric esters with a chiral carboxylic acid, separating these diastereomers by crystallization or chromatography, and then hydrolyzing the ester to recover the enantiomerically pure alcohol.

Asymmetric Synthesis: A more efficient approach is the direct synthesis of a single enantiomer. This can be accomplished through asymmetric synthesis, for example, by the stereoselective addition of a nucleophile to a prochiral ketone. One such route could involve the asymmetric addition of a 1-naphthylacetylide anion to acetone (B3395972), catalyzed by a chiral catalyst, to yield the desired enantiomer of this compound. Research on the diastereoselective addition of lithium acetylides to chiral alkynyl ketones demonstrates the feasibility of creating such chiral centers with high control. researchgate.net

Once obtained in enantiomerically pure form, this chiral building block can be used in the synthesis of more complex chiral molecules, where the stereochemistry of the final product is dictated by the starting alcohol. The synthesis of chiral 1,3-diols from chiral keto alcohols highlights the importance of such precursors in asymmetric synthesis. nih.gov

Strategy Method Description Relevant Precedent
Asymmetric SynthesisCatalytic Asymmetric AdditionAddition of a 1-naphthylacetylide to a prochiral ketone using a chiral catalyst.Diastereoselective addition to chiral alkynyl ketones. researchgate.net
Chiral ResolutionFormation of DiastereomersReaction with a chiral resolving agent (e.g., chiral acid) to form separable diastereomers.Standard chemical resolution techniques.
Kinetic ResolutionEnzymatic AcylationSelective acylation of one enantiomer by an enzyme, allowing separation of the unreacted enantiomer from the acylated one.Enzymatic kinetic resolution of keto alcohols. nih.gov

Role in Materials Science Precursor Chemistry

The development of new materials with tailored properties is a major focus of modern science. The properties of a polymer or material are directly linked to the structure of its monomeric precursors. This compound possesses structural features that make it an attractive candidate as a monomer or precursor in materials synthesis.

The terminal alkyne functionality is particularly significant. Alkynes can undergo polymerization through various methods, including Ziegler-Natta or metathesis catalysis, to form polyacetylenes. A polymer derived from this compound would feature a conjugated backbone with pendant naphthyl and hydroxyl-containing groups. These side groups would profoundly influence the material's properties.

Alternatively, the alkyne can serve as a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows the molecule to be efficiently "clicked" onto a polymer backbone that has azide (B81097) functional groups, incorporating the naphthyl moiety into a larger structure.

The bulky, aromatic naphthyl group can impart desirable characteristics to a material, such as:

Increased Thermal Stability: Aromatic groups tend to increase the decomposition temperature of polymers.

Modified Optical Properties: The naphthyl group can increase the refractive index of a material.

Enhanced Mechanical Properties: The rigid nature of the naphthyl group can improve the stiffness and strength of the polymer.

The focus in this context is the synthesis of the monomer and its incorporation into a polymer backbone, which precedes the evaluation of the final material's bulk properties.

Design and Synthesis of Photoactive or Fluorescent Naphthyl Derivatives

The naphthalene unit within this compound is a well-known fluorophore, meaning it absorbs light at one wavelength and emits it at a longer wavelength. This inherent property makes the molecule a foundational block for designing new photoactive or fluorescent materials. The alkyne group provides a chemically accessible point for modification to tune these photophysical properties.

Two main synthetic design principles can be applied:

Extension of Conjugation via Intramolecular Cyclization: As discussed in section 8.1, the molecule can undergo cyclization to form larger PAH systems like phenanthrene. nih.gov This extension of the π-conjugated system typically leads to a red-shift in both the absorption and emission spectra (i.e., the molecule absorbs and emits light at longer wavelengths). This provides a direct method to synthesize new, rigid fluorophores with altered colors of emission.

Attachment of Other Photoactive Groups via Intermolecular Reactions: The terminal alkyne is an ideal anchor point for attaching other molecules using high-yield reactions.

Sonogashira Coupling: This palladium-catalyzed reaction can couple the terminal alkyne with an aryl or vinyl halide. By choosing a halide that is part of another chromophore or fluorophore, complex dye molecules with unique properties, such as intramolecular energy transfer, can be constructed.

Click Chemistry: The CuAAC reaction can link the alkyne to an azide-containing molecule. This allows for the modular assembly of complex photoactive systems, including fluorescent labels for biological imaging or components for organic light-emitting diodes (OLEDs).

These strategies allow for the rational design and synthesis of novel naphthyl-based derivatives where the fluorescence wavelength, intensity, and environmental sensitivity are precisely controlled by the chemical modifications performed at the alkyne.

Q & A

Q. Q1: What are the optimal synthetic routes for 1-naphthyl-3-methyl-1-butyn-3-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves alkynylation of a naphthyl ketone followed by methylation. Key parameters include:

  • Catalyst Selection : Transition-metal catalysts (e.g., CuI or Pd) improve regioselectivity in alkyne addition .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reaction rates compared to nonpolar solvents .
  • Temperature Control : Lower temperatures (0–10°C) minimize side reactions like polymerization .

Q. Q2: How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the naphthyl group (aromatic protons at δ 7.2–8.5 ppm) and tertiary alcohol (broad peak at δ 1.5–2.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (expected m/z for C₁₅H₁₄O: 210.1045) .
  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) detects impurities <1% .

Advanced Research Questions

Q. Q3: How do steric and electronic effects of the naphthyl group influence the reactivity of this compound in cycloaddition reactions?

Methodological Answer: The bulky naphthyl group introduces steric hindrance, slowing reaction kinetics but improving regioselectivity in [2+2] or [3+2] cycloadditions. Computational studies (DFT) predict:

  • Electron Density : The electron-rich naphthyl ring stabilizes transition states via π-π interactions .
  • Steric Maps : Molecular dynamics simulations show reduced accessibility to the alkyne moiety .

Q. Experimental Validation :

  • Compare reaction rates with phenyl vs. naphthyl analogs (e.g., 1-phenyl-3-methyl-1-butyn-3-ol reacts 2× faster) .

Q. Q4: How can contradictory spectroscopic data (e.g., unexpected coupling constants in NMR) be resolved for this compound?

Methodological Answer:

  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers) causing splitting anomalies .
  • Isotopic Labeling : Use 13C^{13}C-labeled derivatives to trace signal origins in complex spectra .
  • Cross-Validation : Pair NMR with X-ray crystallography (if crystals are obtainable) to confirm spatial arrangements .

Case Study :
A 2025 study reported conflicting 1H^1H-NMR coupling constants (J = 6.5 Hz vs. 8.2 Hz). Resolution involved deuteration experiments, revealing solvent-induced conformational changes .

Data Contradiction & Reproducibility

Q. Q5: What strategies mitigate batch-to-batch variability in synthesizing this compound?

Methodological Answer:

  • Stoichiometric Precision : Use automated syringes for reagent addition (±0.1 mL accuracy) .
  • Inert Atmosphere : Rigorous N₂ purging prevents oxidation of the tertiary alcohol .
  • Quality Control : Implement inline FTIR to monitor reaction progress in real time .

Q. Reproducibility Checklist :

Document solvent batch (e.g., THF with <50 ppm water).

Standardize catalyst activation (e.g., CuI dried at 100°C for 24 h).

Biological & Mechanistic Studies

Q. Q6: What in vitro assays are suitable for probing the bioactivity of this compound?

Methodological Answer:

  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Enzyme Inhibition : Test against cytochrome P450 isoforms (CYP3A4/CYP2D6) via fluorometric kits .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and track degradation via LC-MS .

Experimental Design Tip :
Include a positive control (e.g., propafenone for sodium channel blocking assays) .

Computational & Theoretical Approaches

Q. Q7: How can molecular docking predict the interaction of this compound with biological targets?

Methodological Answer:

  • Ligand Preparation : Optimize 3D structure using Gaussian09 (B3LYP/6-31G* basis set) .
  • Target Selection : Prioritize proteins with hydrophobic binding pockets (e.g., kinases or GPCRs) .
  • Docking Software : Use AutoDock Vina with Lamarckian GA for conformational sampling .

Validation :
Compare docking scores (ΔG) with experimental IC₅₀ values to refine force field parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.